Sigma-2 Receptor Binding Affinity (Ki = 90 nM) Versus Sigma-1 Binding
1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride binds the sigma-2 receptor (σ₂R/TMEM97) with an inhibition constant (Ki) of 90 nM in rat PC12 cell membranes, compared to a substantially weaker sigma-1 receptor (σ₁R) affinity of Ki = 841 nM measured via [³H]-(+)-pentazocine displacement in guinea pig brain cortex membranes [1]. This sigma-2 selectivity is expressed as a σ₁/σ₂ Ki ratio of approximately 9.3, establishing a moderate preference for sigma-2 over sigma-1.
| Evidence Dimension | Sigma receptor subtype binding affinity (Ki) |
|---|---|
| Target Compound Data | σ₂R Ki = 90 nM; σ₁R Ki = 841 nM |
| Comparator Or Baseline | σ₁R affinity of the same compound (internal comparator) |
| Quantified Difference | σ₁/σ₂ selectivity ratio ≈ 9.3-fold |
| Conditions | σ₂R: rat PC12 cell membranes; σ₁R: guinea pig brain cortex membranes, [³H]-(+)-pentazocine displacement |
Why This Matters
The defined sigma-2/sigma-1 selectivity ratio enables researchers to select this compound for experiments requiring preferential sigma-2 engagement while minimizing confounding sigma-1 activity.
- [1] BindingDB. BDBM50604967 (ChEMBL1698776). Ki = 90 nM (sigma-2, rat PC12); Ki = 841 nM (sigma-1, guinea pig brain cortex). View Source
